N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide
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Overview
Description
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide is a complex organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by its unique structure, which includes a dipropoxyphenyl group and an ethoxybenzamide moiety
Preparation Methods
The synthesis of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide involves several steps. The synthetic route typically starts with the preparation of the dipropoxyphenyl precursor, followed by the formation of the oxadiazole ring and subsequent attachment of the ethoxybenzamide group. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity. Industrial production methods may involve scaling up these laboratory procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance efficiency and reduce costs.
Chemical Reactions Analysis
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo substitution reactions, where functional groups on the phenyl rings are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Hydrolysis: Hydrolysis reactions can break down the compound into its constituent parts under acidic or basic conditions.
Scientific Research Applications
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide can be compared with other similar compounds, such as:
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-4-(pentyloxy)benzamide
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)acetamide
- N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methoxyphenoxy)propanamide
These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and potential applications. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct reactivity and biological activity.
Properties
Molecular Formula |
C23H27N3O5 |
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Molecular Weight |
425.5 g/mol |
IUPAC Name |
N-[4-(3,4-dipropoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-ethoxybenzamide |
InChI |
InChI=1S/C23H27N3O5/c1-4-13-29-19-12-11-16(15-20(19)30-14-5-2)21-22(26-31-25-21)24-23(27)17-9-7-8-10-18(17)28-6-3/h7-12,15H,4-6,13-14H2,1-3H3,(H,24,26,27) |
InChI Key |
UENUFQRDTYFLPO-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C(C=C(C=C1)C2=NON=C2NC(=O)C3=CC=CC=C3OCC)OCCC |
Origin of Product |
United States |
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